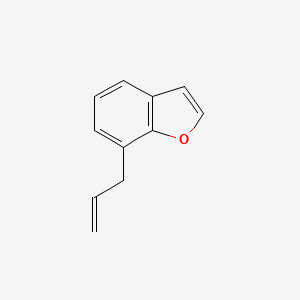

7-Allylbenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C11H10O |

|---|---|

Peso molecular |

158.20 g/mol |

Nombre IUPAC |

7-prop-2-enyl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-8H,1,4H2 |

Clave InChI |

KNESYTDDENDTPY-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1=CC=CC2=C1OC=C2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for the Preparation of 7 Allylbenzofuran and Its Key Derivatives

Rearrangement-Driven Cyclization Strategies

Rearrangement reactions provide a powerful tool for the construction of complex molecular architectures from simpler precursors. In the context of 7-allylbenzofuran synthesis, the Claisen rearrangement has emerged as a key transformation, often employed in tandem with other reactions to afford the desired heterocyclic core.

Exploitation of Claisen Rearrangement in o-Allyloxyethynylbenzene Precursors

A prominent and effective method for the synthesis of this compound derivatives involves the Claisen rearrangement of o-allyloxyethynylbenzene precursors. researchgate.netresearchgate.net This thermal or Lewis acid-catalyzed [3+3] sigmatropic rearrangement proceeds through a concerted mechanism, leading to the formation of an intermediate o-allenylphenol, which then undergoes cyclization to the benzofuran (B130515) ring. The 7-allylated benzofuran derivatives are synthesized through a continuous reaction of Claisen rearrangement and annulation using o-allyloxyethynylbenzene as the starting material. researchgate.net

The versatility of this approach allows for the introduction of various substituents on both the aromatic ring and the allylic group of the precursor, thereby enabling the synthesis of a diverse library of this compound derivatives. For instance, the reaction of visnaginone (B8781550) with allyl bromide yields O-allyl visnaginone, which subsequently undergoes Claisen rearrangement to produce a this compound derivative. mans.edu.eg

Tandem Reaction Sequences Integrating Rearrangement and Annulation

Furthermore, a cascade approach featuring a Claisen rearrangement, followed by a Meinwald rearrangement and a dehydrative or oxidative cyclization, has been developed for the divergent synthesis of polysubstituted benzofurans. acs.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has been successfully employed to accelerate the synthesis of 7-allyl-substituted benzofurans. researchgate.netijesi.orgajrconline.org This non-conventional heating technique can significantly reduce reaction times and improve yields compared to conventional heating methods. anton-paar.com In a key application, ortho-allyloxy alkynyl benzenes undergo a tandem sequence of Claisen rearrangement and 5-endo-dig cyclization upon microwave irradiation in dimethylformamide to furnish 7-allyl-substituted benzofurans. researchgate.net The efficiency and speed of microwave-assisted synthesis make it an attractive and green alternative for the preparation of these heterocyclic compounds. ijesi.orgajrconline.org

Catalytic Approaches for Benzofuran Ring Construction

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of benzofurans, offering mild and highly efficient routes to this important heterocyclic system.

Palladium-Mediated Coupling and Cyclization Protocols

Palladium catalysts are highly effective in mediating the coupling of various fragments and subsequent cyclization to form the benzofuran ring. nih.gov These protocols often involve the formation of key carbon-carbon and carbon-oxygen bonds in a single pot, demonstrating high atom economy and operational simplicity. A variety of palladium-catalyzed methods have been developed, including those that start from phenols and olefins, as well as decarboxylative allylation strategies. nih.govacs.org

A powerful and widely used palladium-catalyzed method for benzofuran synthesis is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. organic-chemistry.orgacs.orgrsc.org This sequence allows for the construction of the benzofuran core with a wide range of substituents at the 2- and 3-positions.

The process typically involves the palladium- and copper-cocatalyzed cross-coupling of an o-iodophenol or o-bromophenol with a terminal alkyne to generate a 2-alkynylphenol intermediate. This intermediate then undergoes an intramolecular hydroalkoxylation, often catalyzed by the same palladium catalyst or a different promoter, to afford the benzofuran ring. organic-chemistry.orgrsc.org One-pot procedures that combine the Sonogashira coupling and cyclization steps have been developed, providing a highly efficient route to 2-substituted and 2,3-disubstituted benzofurans. acs.orgorganic-chemistry.org The use of recyclable Pd/CuFe2O4 nanowires as a heterogeneous catalyst has also been reported, offering a more sustainable approach to this transformation. rsc.org

| Precursor | Catalyst/Reagent | Product | Yield (%) | Reference |

| o-Allyloxyethynylbenzene | Heat, TBAF | This compound | High | researchgate.netresearchgate.net |

| Visnaginone, Allyl bromide | Heat | This compound derivative | - | mans.edu.eg |

| o-Allyloxy alkynyl benzene (B151609) | Microwave, DMF | 7-Allyl-substituted benzofuran | - | researchgate.net |

| o-Iodophenol, Terminal alkyne | Pd/Cu, Base | 2-Substituted benzofuran | Good to Excellent | organic-chemistry.orgrsc.org |

| 2-Halophenol, Aryl halide, Alkyne | Multicatalytic Pd system | 2-Arylbenzofuran | Good | acs.org |

| α-Alkynyl arylol, Vinylethylene carbonate | Pd(0) | 3-Allylbenzofuran | Good | acs.org |

Table 1: Selected Synthetic Methodologies for this compound and Derivatives

Decarboxylative Allylation Merged with Nucleophilic Cyclization

A novel and efficient method for the stereoselective synthesis of 3-allylbenzofurans involves a palladium-catalyzed decarboxylative allylation coupled with a nucleophilic cyclization. acs.orgnih.gov This single-catalyst relay process utilizes readily available α-alkynyl arylols and vinylethylene carbonates or vinyl carbamates as starting materials. acs.orgnih.gov The reaction proceeds under mild, ligand-free, and base-free conditions, and is tolerant of air, making it a highly practical approach. acs.orgnih.gov This methodology offers a new pathway for the catalytic difunctionalization of internal alkynes to construct oxa-heterocyclic frameworks. acs.orgnih.gov

The reaction is believed to proceed through a Tsuji-Trost type mechanism, where the palladium catalyst facilitates the decarboxylation of an allyl source to generate a π-allyl palladium intermediate. nih.govorganic-chemistry.org This intermediate is then intercepted by a nucleophile. In this specific application, the nucleophile is generated in situ, leading to the formation of the benzofuran ring. The use of vinylethylene carbonate allows for the introduction of an allyl group. nih.govfrontiersin.org

Table 1: Palladium-Catalyzed Decarboxylative Allylation/Cyclization

| Starting Materials | Catalyst | Conditions | Product | Yield | Reference |

| α-Alkynyl arylol, Vinylethylene carbonate | Pd catalyst (ligand-free) | Mild, air-tolerant | 3-Allylbenzofuran | Good | acs.orgnih.gov |

Directed C–H Bond Functionalization with Iodonium (B1229267) Ylides

Directed C–H bond functionalization has emerged as a powerful strategy for the regioselective synthesis of complex molecules. acs.org In the context of benzofuran synthesis, transition-metal-catalyzed C–H activation using a directing group to guide the catalyst to a specific C–H bond has been explored. mdpi.comresearchgate.net Iodonium ylides have been identified as effective carbene precursors in these transformations. mdpi.com Rhodium(III) has been shown to catalyze the C–H annulation of various substrates with iodonium ylides, leading to the formation of diverse heterocyclic structures. researchgate.netrsc.org While direct examples for this compound synthesis using this specific method are not prevalent, the general principle of directing group-assisted C–H functionalization holds promise for accessing substituted benzofurans. For instance, carboxyl groups can act as directing groups in cascade annulation reactions. rsc.org

Copper-Catalyzed Cyclizations and Coupling Reactions

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for certain transformations. Copper-catalyzed reactions have been successfully employed for the synthesis of benzofuran derivatives through various cyclization and coupling strategies.

One notable approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition of phenols to alkynes followed by an oxidative cyclization. rsc.org This method is applicable to a wide variety of phenols and alkynes. rsc.org

Another strategy involves the copper-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.com This ligand-free CuBr-catalyzed reaction tolerates a wide range of functional groups. mdpi.comorganic-chemistry.org Copper(I) has also been shown to be effective in the cyclization of o-alkynylphenols. mdpi.com

Table 2: Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst | Key Features | Product | Reference |

| Phenols, Alkynes | Copper catalyst | Aerobic oxidation, One-pot | Polysubstituted benzofurans | rsc.org |

| Terminal alkynes, N-tosylhydrazones | CuBr (ligand-free) | Coupling/cyclization | Substituted benzofurans | mdpi.comorganic-chemistry.org |

| o-Alkynylphenols | Cu(I) | Cyclization | Substituted benzofurans | mdpi.com |

Nickel-Catalyzed Routes for Benzofuran Synthesis

Nickel catalysis provides another avenue for the synthesis of benzofurans, often with unique reactivity compared to palladium and copper. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a viable method for preparing benzofuran derivatives. organic-chemistry.orgthieme.de This reaction is tolerant of both electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.orgthieme.de

Furthermore, a nickel-catalyzed intramolecular oxidative cyclization of ortho-alkenyl phenols has been developed to synthesize 3-aryl benzofurans. rsc.orgnih.gov A key advantage of this method is the use of molecular oxygen as the sole oxidant, avoiding the need for sacrificial hydrogen acceptors. rsc.orgnih.gov The synthesis of 2-substituted benzofurans can also be achieved via a nickel-catalyzed intermolecular cyclization of 2-halophenols and 1-alkynes under copper-free and phosphine-free conditions. mdpi.com

Table 3: Nickel-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Key Transformation | Product | Reference |

| Aryl halides, Aryl ketones | Nickel catalyst | Intramolecular nucleophilic addition | Benzofuran derivatives | organic-chemistry.orgthieme.de |

| ortho-Alkenyl phenols | Nickel catalyst / O₂ | Intramolecular oxidative cyclization | 3-Aryl benzofurans | rsc.orgnih.gov |

| 2-Halophenols, 1-Alkynes | NiCl₂ / 5-nitro-1,10-phenanthroline | Intermolecular cyclization | 2-Substituted benzofurans | mdpi.com |

Gold-Catalyzed Alkyne Hydroxylation and Cyclization

Gold catalysts exhibit a high affinity for alkynes, enabling a range of unique transformations. nih.gov Gold(I)-catalyzed intramolecular cyclization of alkynols is a well-established method for constructing oxygen-containing heterocycles. nih.gov This approach has been applied to the synthesis of substituted furans and can be extended to benzofuran systems. nih.gov

A gold(I)-catalyzed tandem cyclization/hydroarylation of o-alkynylphenols with haloalkynes provides access to vinyl benzofurans. researchgate.net The gold catalyst promotes the initial intramolecular cyclization of the o-alkynylphenol to form the benzofuran ring, which then undergoes a selective hydroarylation. researchgate.net Gold-catalyzed domino cyclization of enynes has also been shown to be a mild and efficient method for generating polyaromatic heterocycles, including benzofurans. beilstein-journals.org

Scandium-Triflate-Catalyzed Cycloaddition Strategies

Lewis acid catalysis, particularly with scandium triflate (Sc(OTf)₃), offers a powerful method for constructing benzofuran scaffolds. A notable example is the scandium triflate-mediated [4+1] cycloaddition of isocyanides and in situ generated o-quinone methides. nih.govacs.orgresearchgate.net This reaction provides access to substituted aminobenzofurans under environmentally friendly conditions. nih.govresearchgate.net This methodology is highly efficient, high-yielding, and proceeds under moderate reaction conditions involving nucleophilic addition, cyclization, and isomerization. nih.govresearchgate.net A similar scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and para-quinone methides has also been developed for the synthesis of N-functionalized 2,3-disubstituted benzofurans. rsc.orgncl.res.in

Rhodium-Catalyzed Cycloetherification involving Diazo Intermediates

Rhodium catalysis has been instrumental in the development of cycloetherification reactions involving diazo intermediates for the synthesis of benzofuranones, which are precursors to benzofurans. mcgill.ca The rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones is an efficient method for synthesizing α-aryl cyclopentanones and can be conceptually extended to the formation of benzofuranone cores. organic-chemistry.org

Historically, the conversion of α-diazo-o-methoxyacetophenone to coumaranone was achieved under acidic conditions, and later, rhodium-catalyzed nih.govrsc.org-sigmatropic rearrangement of oxonium ylides derived from 1-[2-(allyloxy)phenyl]-2-diazoethanone was used to synthesize 2-allylbenzofuran-3(2H)-one. mcgill.ca More recently, rhodium-catalyzed insertion reactions of diazo compounds have been used to construct benzothiophene (B83047) skeletons, demonstrating the versatility of this approach for related heterocyclic systems. sioc-journal.cn

Radical Reaction Pathways to Functionalized Benzofurans

Radical chemistry offers powerful tools for the construction of complex molecular architectures, and its application in benzofuran synthesis has led to novel and efficient methodologies. These pathways often proceed under mild conditions and tolerate a wide range of functional groups.

A significant advancement in benzofuran synthesis involves intermolecular radical coupling reactions, which create key carbon-carbon or carbon-heteroatom bonds. A notable strategy employs heteroatom-centered anions as super-electron-donors (SEDs) to initiate single-electron-transfer (SET) processes. ciqtekglobal.comnih.gov This method facilitates the synthesis of 3-substituted benzofurans by reacting these SEDs with suitable benzofuran precursors. dntb.gov.uaresearchgate.net Research has demonstrated that anions derived from phosphines, thiols, and anilines can act as effective SEDs, leading to 3-functionalized benzofurans in moderate to excellent yields. ciqtekglobal.comnih.govresearchgate.net

Another powerful approach is the cascade radical cyclization/intermolecular coupling. nih.govynu.edu.cn In one such method, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers triggers a radical cyclization, which is then followed by an intermolecular radical-radical coupling. nih.govynu.edu.cn This specific cascade reaction has proven effective for constructing complex benzofurylethylamine derivatives, showcasing the versatility of radical coupling strategies. nih.govynu.edu.cn Furthermore, a cascade radical coupling strategy has been developed that involves the intermolecular addition of an alkyl radical to a carbonyl group, followed by an intramolecular addition of an alkoxy radical to a haloarene, yielding substituted benzofurans. acs.org

The table below summarizes key findings in intermolecular radical coupling for benzofuran synthesis.

| Reaction Type | Key Reagents/Initiators | Resulting Products | Yields | Reference |

| SET initiated by SEDs | Heteroatom anions (from phosphines, thiols, anilines) | 3-Functionalized benzofurans | Moderate to Excellent | ciqtekglobal.comnih.gov |

| Cascade Radical Cyclization | 2-Azaallyl anions, 2-iodo aryl allenyl ethers | Benzofurylethylamine derivatives | Good to Excellent | nih.govynu.edu.cn |

| Tandem Radical Addition | Carbonyls, (Phenoxymethyl)arenes | Substituted benzofurans | High | acs.org |

To circumvent the use of transition metals, metal-free cycloetherification methods have been developed. A prominent strategy involves the in-situ generation of α-diazanium intermediates. nih.govnih.gov This tandem reaction is initiated by the acid-promoted de-tert-butylation of an N-nitroso-N-tert-butylamine precursor, which generates a highly reactive diazonium cation in situ. nih.govnih.govresearchgate.net

This cation then undergoes a subsequent cycloetherification to form the benzofuran ring system. nih.govnih.gov This method has been successfully applied to the synthesis of various substituted benzofuran-3(2H)-ones. nih.govnih.gov The reaction demonstrates a novel application of classical nitroso chemistry and avoids the issues of toxicity and cost associated with metal catalysts. nih.govnih.gov While early work involved rhodium-catalyzed cyclization of diazo intermediates to form the benzofuran-3(2H)-one core, this metal-free approach offers a significant advantage. nih.gov

Key features of this metal-free method are highlighted below.

| Feature | Description | Reference |

| Initiation | Acid-promoted generation of a diazonium cation from an N-nitroso-N-tert-butylamine. | nih.govnih.gov |

| Key Intermediate | In situ generated α-diazanium cation. | nih.govnih.gov |

| Cyclization | Intramolecular cycloetherification. | nih.govresearchgate.net |

| Products | Substituted benzofuran-3(2H)-ones and related dihydrobenzooxaphosphole oxides. | nih.govnih.gov |

| Advantage | Avoids the use of toxic and expensive metal catalysts. | nih.gov |

One-Pot Synthetic Sequences for Streamlined Production

One-pot reactions are highly desirable in chemical synthesis as they improve efficiency by reducing the number of work-up and purification steps, saving time and resources. Several one-pot methodologies have been developed for the synthesis of this compound and its derivatives.

A particularly effective one-pot, two-step reaction for synthesizing 7-allylated benzofuran derivatives starts from o-allyloxyethynylbenzenes. researchgate.netresearchgate.net This sequence involves a tandem Claisen rearrangement followed by a 5-endo-dig cyclization (annulation). researchgate.net The annulation of the resulting o-alkynylphenol intermediate is efficiently promoted by a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under mild conditions. researchgate.netresearchgate.net By carefully controlling the reaction temperature and time, this method can afford not only 7-allylbenzofurans but also other 7-alkenylbenzofurans. researchgate.net

Another approach involves the Claisen rearrangement of an O-allyl ether followed by cyclization. For instance, O-allyl visnaginone, derived from the natural product visnaginone, undergoes a Claisen rearrangement to produce a this compound derivative. mans.edu.eg While not explicitly a one-pot reaction in this specific report, the sequence lends itself to such a design.

The table below outlines a representative one-pot synthesis for this compound.

| Starting Material | Reaction Sequence | Key Reagents/Catalysts | Product | Yield | Reference |

| o-Allyloxyethynylbenzene | 1. Claisen Rearrangement 2. Annulation (5-endo-dig cyclization) | Et₂AlCl (for rearrangement), TBAF (for cyclization) | This compound derivatives | Good to Excellent | researchgate.netresearchgate.net |

Design and Synthesis of Precursors for this compound Formation

A common and effective precursor is o-allyloxyethynylbenzene. researchgate.netresearchgate.net Its synthesis typically involves the coupling of an alkyne to an ortho-alkoxy-substituted benzene ring. This precursor is designed to undergo a tandem Claisen rearrangement and annulation sequence. The allyl group at the ether oxygen is positioned to rearrange to the C7 position of the nascent benzofuran ring.

Another well-established precursor strategy involves the O-allylation of a suitably substituted phenol (B47542), followed by a Claisen rearrangement. For example, visnaginone can be reacted with allyl bromide to form O-allyl visnaginone. mans.edu.eg This intermediate is specifically designed to undergo a thermal or Lewis acid-catalyzed Claisen rearrangement, which selectively introduces the allyl group at the C7 position, adjacent to the furan (B31954) ring oxygen, leading to the this compound scaffold. mans.edu.eg

The design principles for these precursors are summarized below.

| Precursor Type | Synthetic Rationale | Subsequent Transformation | Target Structure | Reference |

| o-Allyloxyethynylbenzene | Contains both the allyl ether for rearrangement and the ethynyl (B1212043) group for cyclization. | Tandem Claisen rearrangement and annulation. | This compound | researchgate.netresearchgate.net |

| O-Allyl Visnaginone | Allyl ether ortho to a carbonyl group, priming it for rearrangement. | Claisen rearrangement. | This compound derivative | mans.edu.eg |

Elucidation of Reaction Mechanisms and Mechanistic Investigations in 7 Allylbenzofuran Chemistry

Mechanistic Trajectories of Claisen Rearrangement and Subsequent Cyclization

The formation of 7-allylbenzofuran and its derivatives often proceeds through a tandem reaction sequence involving a Claisen rearrangement followed by a cyclization step. researchgate.netresearchgate.net The initial and crucial step is the aromatic Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement. numberanalytics.com This concerted pericyclic reaction involves the thermal rearrangement of an aryl allyl ether. The reaction proceeds through a cyclic, chair-like transition state, leading to the formation of an ortho-allyl phenol (B47542) intermediate. numberanalytics.com

Following the Claisen rearrangement, the ortho-allyl phenol intermediate undergoes cyclization to form the benzofuran (B130515) ring system. This annulation can proceed via different pathways depending on the specific substrate and reaction conditions. One common pathway is a 5-endo-dig cyclization, particularly when the starting material is an o-allyloxyethynylbenzene. researchgate.netresearchgate.net The presence of substituents on the aromatic ring or the allyl group can influence the regioselectivity of the initial rearrangement and the subsequent cyclization pathway. nsf.gov

Role of Catalysts in Reaction Selectivity, Stereocontrol, and Yield Optimization

Transition Metal Catalysis: Ligand Effects and Oxidation States

Transition metals are widely employed as catalysts in organic synthesis due to their ability to exist in multiple oxidation states and coordinate with various ligands. slideshare.netaithor.com In the context of benzofuran synthesis, palladium catalysts are particularly noteworthy. beilstein-journals.org The catalytic cycle can involve steps like oxidative addition, migratory insertion, and reductive elimination. libretexts.org

The ligands coordinated to the metal center have a profound impact on the catalyst's activity and selectivity. aithor.com Bulky or electron-donating ligands can modify the steric and electronic environment around the metal, thereby influencing which reaction pathway is favored. aithor.com The oxidation state of the transition metal is also a critical factor. For instance, different oxidation states of metals like palladium or iron can lead to different catalytic activities and reaction outcomes. beilstein-journals.orgnih.gov

Acid- and Base-Catalyzed Mechanistic Pathways

Both acids and bases can catalyze the reactions leading to this compound.

Acid catalysis typically involves the protonation of an oxygen atom, such as the ether oxygen in the starting aryl allyl ether or a carbonyl oxygen in an intermediate. orgosolver.comyoutube.com This protonation increases the electrophilicity of a nearby carbon atom, making it more susceptible to nucleophilic attack, which is a key step in the cyclization process. orgosolver.comyoutube.com For example, Brønsted acids have been used to catalyze the rearrangement of p-hydroxybenzyl alcohols with o-alkynylnaphthols. researchgate.net

Identification and Characterization of Reactive Intermediates

Understanding a reaction mechanism requires the identification and characterization of any transient species, or reactive intermediates, that are formed. nih.gov These intermediates are often short-lived and present in low concentrations, making their detection challenging. nih.govamericanpharmaceuticalreview.com

Techniques such as mass spectrometry (MS) are invaluable for detecting and characterizing charged intermediates. nih.govrsc.org Electrospray ionization mass spectrometry (ESI-MS) can be used to transfer ions from the solution phase to the gas phase for analysis. nih.gov Further structural information can be obtained by coupling mass spectrometry with techniques like infrared ion spectroscopy or ion mobility separation. nih.govrsc.org For instance, in glycosylation reactions, which share mechanistic features with some steps in benzofuran synthesis, exchange NMR has been utilized to detect and characterize low-abundance reactive intermediates like glycosyl triflates and dioxanium ions. ru.nlnih.gov The study of these intermediates is crucial for understanding the reaction pathway and stereochemical outcome. nih.gov

Computational Analysis of Transition States and Reaction Energy Landscapes

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. ims.ac.jp Density Functional Theory (DFT) is a commonly used method to calculate the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nsf.gov

By mapping the potential energy surface, a reaction energy landscape can be constructed. This landscape illustrates the energy changes that occur as the reaction progresses, highlighting the energy barriers (activation energies) for different steps. nsf.gov Computational studies can help to:

Predict the most likely reaction pathway by comparing the activation energies of competing routes. nsf.gov

Explain the influence of substituents on reactivity and regioselectivity. nsf.gov

Provide detailed geometric information about transition state structures. ufl.edu

For example, computational analyses of Claisen rearrangements have provided insights into the chair-like transition state and how substituents affect the reaction's stereochemical outcome. nsf.gov Similarly, simulations of enzyme-catalyzed reactions, such as those by RNase A, have been used to model transition state structures and understand the role of the active site in catalysis. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantitatively understanding reaction rates and elucidating reaction mechanisms. ox.ac.uk By measuring how the concentrations of reactants and products change over time, a rate law for the reaction can be determined. libretexts.orgopenaccessjournals.com

The rate law provides information about the dependence of the reaction rate on the concentration of each reactant and catalyst. openaccessjournals.com This information can help to identify the species involved in the rate-determining step of the reaction. Experimental techniques for monitoring concentrations include spectroscopy and chromatography. americanpharmaceuticalreview.comox.ac.uk

Strategic Derivatization and Further Functionalization of the 7 Allylbenzofuran Scaffold

Chemical Transformations Involving the Allyl Moiety

The allyl group at the C-7 position is a key handle for a variety of chemical modifications. Its double bond and allylic protons allow for isomerization, oxidation, and addition reactions, providing pathways to a range of functional derivatives.

Isomerization of Allyl to Alkenyl Groups

The isomerization of the allyl group in 7-allylbenzofuran to the thermodynamically more stable (E)-propenyl group is a common and synthetically useful transformation. This migration of the double bond extends the conjugation with the aromatic system. Research has shown that this transformation can be achieved under controlled conditions. For instance, a one-pot reaction starting from o-allyloxyethynylbenzene can yield not only 7-allylbenzofurans but also the corresponding 7-alkenylbenzofurans by careful management of reaction temperature and time. researchgate.netresearchgate.net This isomerization establishes a route to 7-alkenylbenzofuran derivatives, which are valuable intermediates for further reactions. researchgate.netresearchgate.net

Table 1: Isomerization of this compound

| Starting Material | Product | Transformation | Significance |

|---|

Oxidative Cleavage and Functional Group Interconversion (e.g., to Formyl Derivatives)

The double bond of the allyl or the isomerized alkenyl group provides a site for oxidative cleavage, a powerful tool for introducing oxygen-containing functional groups. Research has demonstrated that this compound and its isomer, 7-alkenylbenzofuran, can be converted into valuable aldehyde derivatives. researchgate.netresearchgate.net Specifically, this compound can be transformed into 7-(2-formylvinyl)benzofuran, while 7-alkenylbenzofuran can be converted to a 7-formylbenzofuran derivative. researchgate.netresearchgate.net

Stronger oxidative conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄), can lead to the complete cleavage of the carbon-carbon double bond. savemyexams.com Depending on the substitution pattern of the alkene, this can yield ketones or carboxylic acids. In the case of the terminal allyl group in this compound, this would be expected to yield a carboxylic acid at the C-7 position after initial oxidation to the corresponding aldehyde.

Table 2: Oxidative Functionalization of this compound Derivatives

| Reactant | Product | Transformation |

|---|---|---|

| This compound | 7-(2-Formylvinyl)benzofuran | Oxidative functionalization |

Addition Reactions Across the Alkene Bond

The alkene of the allyl group readily undergoes electrophilic addition reactions, allowing for the introduction of a wide range of functionalities. savemyexams.com These reactions typically proceed via the formation of a carbocation intermediate, with the regioselectivity often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms. savemyexams.com

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond would yield a 7-(2-halopropyl)benzofuran derivative. Following Markovnikov's rule, the halogen would add to the more substituted secondary carbon.

Hydration : Acid-catalyzed hydration (addition of water) would similarly produce a secondary alcohol, 7-(2-hydroxypropyl)benzofuran.

Hydroboration-Oxidation : This two-step procedure provides a complementary, anti-Markovnikov addition of water. masterorganicchemistry.comyoutube.comorganic-chemistry.org Treating this compound with a borane (B79455) reagent (e.g., BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution would yield the primary alcohol, 7-(3-hydroxypropyl)benzofuran. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a syn-addition of the hydroborane, where the boron and hydrogen atoms add to the same face of the double bond. organic-chemistry.org

Functionalization of the Benzofuran (B130515) Core

The benzofuran ring system itself is a target for functionalization, with both the benzene (B151609) and furan (B31954) rings exhibiting distinct reactivities.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene portion of the benzofuran core. msu.edu The regiochemical outcome of such substitutions on this compound is dictated by the combined directing effects of the fused furan ring and the C-7 allyl group. The benzofuran system as a whole is electron-rich and generally directs incoming electrophiles to the benzene ring. total-synthesis.com The allyl group is a weak activating group and is ortho-, para-directing. msu.edu

Given that the C-7 position is occupied, the primary sites for electrophilic attack are C-4 and C-6. The oxygen atom of the furan ring preferentially directs electrophiles to the C-4 and C-6 positions. The allyl group at C-7 would direct to the C-6 (ortho) and C-4 (para) positions. Therefore, these two effects reinforce each other, and electrophilic substitution is strongly favored at the C-4 and C-6 positions.

Common EAS reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂). masterorganicchemistry.com However, in allylarenes, nitration can sometimes lead to ipso-substitution, where the allyl group itself is replaced by the nitro group. researchgate.net

Halogenation : The introduction of a halogen (Br or Cl) is typically achieved using the elemental halogen and a Lewis acid catalyst like FeBr₃ or AlCl₃. studymind.co.ukchemguide.co.uk

Friedel-Crafts Acylation : This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, introduces an acyl group (R-C=O) onto the ring. wikipedia.orgyoutube.com This reaction generally proceeds without rearrangement and the resulting ketone is deactivating, preventing poly-acylation. wikipedia.orgsigmaaldrich.com

Regioselective Functionalization at C-2, C-3, and C-5 Positions

The furan ring and the C-5 position of the benzene ring also present opportunities for selective functionalization. The C-2 and C-3 positions of the furan moiety are electron-rich and susceptible to electrophilic attack and metallation reactions. The C-5 position can be activated by the adjacent carbonyl group in certain derivatives.

C-5 Functionalization : In derivatives such as 7-allyl-4-hydroxy-5-acetylbenzofuran (a derivative of visnaginone), the acetyl group at C-5 can undergo condensation reactions. For example, a Claisen-Schmidt condensation with various aromatic aldehydes can furnish the corresponding 5-cinnamoylbenzofuran derivatives, demonstrating the reactivity of this position. researchgate.net

C-2 and C-3 Functionalization : The C-2 and C-3 positions of the benzofuran ring are known to be reactive. While the C-2 position is often favored for electrophilic substitution in benzofuran itself, the presence of substituents can alter this selectivity. Directed metallation strategies, such as lithiation, can provide a route to functionalize these positions with high regioselectivity. researchgate.net Palladium-catalyzed cross-coupling reactions are also powerful methods for introducing substituents at specific positions on the heterocyclic core, though specific examples on the this compound scaffold require further investigation. nih.gov Analogous systems, such as 7-azaindoles, have been shown to undergo palladium-catalyzed C-3 selective alkenylation, suggesting similar strategies could be viable for this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Allylbenzofuran Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-field NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct insight into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms.

For 7-allylbenzofuran, the ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzofuran (B130515) core, the protons of the furan (B31954) ring, and the protons of the allyl group. Similarly, the ¹³C NMR spectrum shows signals for the aromatic, furan, and allylic carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2 | 144.9 | 7.65 | d | 2.2 |

| 3 | 106.8 | 6.75 | d | 2.2 |

| 3a | 127.8 | - | - | - |

| 4 | 121.5 | 7.20 | d | 7.6 |

| 5 | 123.0 | 7.12 | t | 7.8 |

| 6 | 120.1 | 7.05 | d | 8.0 |

| 7 | 129.5 | - | - | - |

| 7a | 154.2 | - | - | - |

| 8 (Allyl-CH₂) | 35.1 | 3.60 | dt | 6.5, 1.5 |

| 9 (Allyl-CH) | 136.5 | 6.05 | ddt | 16.8, 10.1, 6.5 |

| 10 (Allyl-CH₂) | 116.2 | 5.15 | dq | 16.8, 1.5 |

To confirm these assignments and establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aromatic protons (H-4, H-5, H-6) and within the allyl group (H-8 with H-9, and H-9 with H-10).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the known ¹H assignments. For example, the proton signal at 3.60 ppm would correlate with the carbon signal at 35.1 ppm, confirming the assignment of C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for conformational analysis.

While the benzofuran ring system is planar, the allyl group attached at C-7 has rotational freedom. The preferred conformation of this side chain can be investigated using NOESY. A NOESY experiment would reveal through-space interactions between protons. For instance, a Nuclear Overhauser Effect (NOE) correlation between the H-6 proton on the benzene (B151609) ring and the allylic CH₂ protons (H-8) would indicate their spatial proximity. The strength of this correlation can provide insights into the time-averaged distance and the preferred orientation of the allyl group relative to the plane of the benzofuran ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and formula.

High-Resolution Mass Spectrometry measures the m/z value to several decimal places, allowing for the determination of the exact molecular formula. This is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁶O = 15.99491). The calculated exact mass for the molecular formula of this compound (C₁₁H₁₀O) is compared with the experimentally measured value to confirm the elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

The extremely close correlation between the calculated and found mass provides high confidence in the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and often breaks apart into characteristic fragments. Analyzing these fragmentation patterns provides structural clues that corroborate the proposed structure. For this compound, the molecular ion peak [M]⁺• would be observed at m/z = 158. A common and significant fragmentation pathway involves the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which is a favorable process.

This would result in the loss of an allyl radical (•C₃H₅, mass = 41) to produce a highly stable benzofuran cation at m/z = 117. This fragment would be one of the most abundant in the spectrum. Another potential fragmentation is the loss of a hydrogen radical to form a [M-1]⁺ ion at m/z = 157, which can be stabilized by forming a larger conjugated system.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch (Aromatic) | IR, Raman | 3100-3000 | Aromatic C-H bonds |

| C-H Stretch (Alkene) | IR, Raman | 3080-3010 | =C-H bonds of the allyl group |

| C-H Stretch (Aliphatic) | IR, Raman | 2980-2850 | C-H bonds of the allylic CH₂ |

| C=C Stretch (Aromatic) | IR, Raman | 1610, 1580, 1470 | Benzene ring skeletal vibrations |

| C=C Stretch (Alkene) | IR, Raman | 1640 | Allyl group C=C bond |

| C-O-C Stretch (Furan) | IR | 1250 | Asymmetric stretch of the furan ether |

The presence of sharp bands in these specific regions confirms the existence of the benzofuran core and the terminal allyl group, providing further verification of the elucidated structure.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The electronic spectroscopy of benzofuran and its derivatives is governed by the aromatic, π-conjugated bicyclic system. The fusion of the benzene and furan rings creates a distinct chromophore whose absorption and emission properties are sensitive to the type and position of substituents.

The UV-Vis absorption spectrum of benzofuran is characterized by electronic transitions within the π-system (π → π) and, to a lesser extent, transitions involving non-bonding electrons on the oxygen heteroatom (n → π). Generally, benzofuran derivatives exhibit two primary absorption bands. For the parent benzofuran, these occur at approximately 245 nm and 275-285 nm. These bands arise from π → π* transitions within the conjugated system.

The introduction of an allyl group (–CH₂–CH=CH₂) at the 7-position is expected to have a modest effect on the electronic spectrum. As an alkyl-type substituent, the allyl group primarily acts as a weak auxochrome through hyperconjugation and inductive effects. It does not extend the core π-conjugation of the benzofuran ring. Therefore, only slight bathochromic (red) or hypsochromic (blue) shifts of the main absorption bands are anticipated compared to the unsubstituted benzofuran. researchgate.net A study on various substituted benzofurans demonstrated that the position of the substituent significantly influences the absorption maxima. researchgate.net For instance, methoxy (B1213986) and nitro substitutions at different positions on the benzofuran ring lead to considerable shifts in the transition energies. researchgate.netresearchgate.net

The primary electronic transitions in this compound would remain the π → π* transitions characteristic of the benzofuran core. The absorption is a result of the excitation of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. acs.org The presence of solvents with varying polarities can also induce shifts in the absorption maxima (solvatochromism), although this effect is typically more pronounced with polar substituents. researchgate.net

Table 1: Comparison of Experimental UV Absorption Maxima for Benzofuran and Related Derivatives

| Compound Name | Substituent(s) | λmax (nm) | Solvent |

| Benzofuran | None | 244, 275, 282 | Not Specified |

| 2,3-Benzofuran | None | 284 | THF |

| Resorcinarene mono-crown with fused benzofuran | Complex | 290 | THF |

| (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | Complex allyl derivative | 280-320 | Not Specified |

This table presents data for the parent benzofuran and more complex derivatives to illustrate the typical absorption range. Specific experimental data for this compound is not available in the cited literature. vulcanchem.comscispace.com

Many benzofuran derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. mdpi.com The fluorescence arises from the radiative decay of an electron from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. photobiology.com

Unsubstituted benzofuran itself has a notable fluorescence quantum yield of 0.63. photobiology.com The introduction of substituents can either enhance or quench this fluorescence. For example, some natural benzofuran derivatives, such as egonol, exhibit very high quantum yields approaching unity (Φf ≈ 0.92), making them effective organic luminophores. photobiology.com Conversely, the presence of certain groups can introduce non-radiative decay pathways, reducing the quantum yield. Studies on a series of benzofuran derivatives showed that the quantum yield is dramatically dependent on the molecular structure, with values ranging from 17% to over 55%. mdpi.com It has been noted that 7-hydroxybenzofurans, for instance, often exhibit a characteristic blue fluorescence.

Given that the allyl group at the 7-position does not introduce significant electronic perturbations or heavy atoms that would promote intersystem crossing, it is plausible that this compound would retain a significant portion of the intrinsic fluorescence of the benzofuran core. Its photophysical properties would make it a potential candidate for applications such as fluorescent probes or as a building block for more complex emissive materials. The fluorescence lifetime (τf), which is the average time the molecule spends in the excited state, is another key parameter. For egonol, a fluorescence lifetime of 2.57 ns has been calculated. photobiology.com

Table 2: Photophysical Data for Selected Benzofuran Derivatives

| Compound Name | Substituent(s) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| Benzofuran | None | Not Specified | 0.63 | Not Specified |

| Egonol | 5-(3-hydroxypropyl)-7-methoxy-2-(3,4-methylenedioxyphenyl) | Not Specified | 0.92 | Methanol |

| Compound 3a (a 3-methylbenzofuran (B1293835) derivative) | 2-carbomethoxy, 3-methyl, 5-methoxy, 7-chloro | 338.5 | 0.41 | Cyclohexane |

| Compound 3b (a 3-methylbenzofuran derivative) | 2-carbomethoxy, 3-methyl, 5,6-benzo | 370.0 | 0.55 | Cyclohexane |

| Resorcinarene mono-crown with fused benzofuran | Complex | 332 | 0.087 | THF |

This table provides context on the fluorescence properties of the benzofuran class of compounds. Specific experimental data for this compound is not available in the cited literature. scispace.commdpi.comphotobiology.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

Currently, there are no published single-crystal X-ray diffraction structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. acs.orgacs.org However, the solid-state structure can be predicted with high confidence based on the known planar geometry of the benzofuran ring system and crystallographic data from closely related derivatives.

The benzofuran core is an essentially planar bicyclic system. The allyl group (–CH₂–CH=CH₂) attached at the 7-position possesses conformational flexibility due to rotation around the C7–Cα and Cα–Cβ single bonds. In the solid state, the molecule would adopt a specific conformation to optimize crystal packing, driven by weak intermolecular forces such as van der Waals interactions and potential C-H···π interactions.

X-ray analysis of other substituted benzofurans confirms the planarity of the core ring. For example, the structure of a 2-(4-methoxybenzoyl)-6-morpholino-substituted benzofuran derivative showed that the benzoyl group was nearly coplanar with the benzofuran ring. rsc.org Similarly, crystal structures of various benzofuranyl esters have been determined, providing detailed insights into their supramolecular assemblies. nih.gov A hypothetical crystal structure of this compound would feature a planar benzofuran unit with the allyl side chain oriented to minimize steric hindrance and maximize packing efficiency. The precise bond lengths and angles of the benzofuran core would be very similar to those reported for the parent compound and its other simple derivatives.

Theoretical and Computational Chemistry Investigations of 7 Allylbenzofuran Systems

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. libretexts.org These approaches solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and electronic properties. github.io

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground-state properties of medium-sized organic molecules like 7-allylbenzofuran. ohio-state.educond-mat.de DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are a unique functional of the electron density. cond-mat.derutgers.edu

In a typical DFT study of this compound, the first step is to perform a geometry optimization. This process systematically alters the positions of the atoms to find the minimum energy structure on the potential energy surface. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of ground-state properties can be calculated. These include:

Electronic Energy and Distribution: The total electronic energy of the molecule, as well as the distribution of electron density, can be determined. This helps in identifying electron-rich and electron-poor regions of the molecule, which is crucial for predicting reactivity.

Molecular Orbitals: DFT calculates the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitability and kinetic stability. mdpi.com A smaller gap often suggests higher reactivity.

Spectroscopic Properties: DFT can predict various spectroscopic properties that can be compared with experimental data. For instance, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. This aids in the interpretation of experimental spectra and the identification of characteristic vibrational modes.

A variety of exchange-correlation functionals are available within DFT, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals (which incorporate a portion of exact Hartree-Fock exchange). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT calculation on this compound.

| Property | Calculated Value | Units |

| Ground State Energy | -498.765 | Hartrees |

| HOMO Energy | -6.234 | eV |

| LUMO Energy | -0.123 | eV |

| HOMO-LUMO Gap | 6.111 | eV |

| Dipole Moment | 1.23 | Debye |

Note: These values are illustrative and would need to be calculated using specific DFT methods.

Ab Initio Methods for High-Accuracy Energy and Reactivity Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. uzh.ch These methods aim to solve the electronic Schrödinger equation with a high degree of accuracy, providing a benchmark for other computational techniques and reliable predictions of molecular properties. rsc.orgcecam.org

For a molecule like this compound, ab initio calculations can provide highly accurate predictions of its energy and reactivity. Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good starting point, it neglects electron correlation, which can be important for accurate energy predictions.

Møller-Plesset (MP) Perturbation Theory: This method improves upon HF theory by adding electron correlation as a perturbation. MP2, the second-order correction, is a widely used method that often provides significantly better results than HF.

Coupled Cluster (CC) Theory: Coupled cluster methods are among the most accurate ab initio methods available. aps.org They are capable of providing "gold standard" results for molecular energies and properties, especially when higher-order excitations are included (e.g., CCSD(T)).

Ab initio methods are particularly useful for:

High-Accuracy Energy Calculations: They can provide very precise values for the total energy of this compound, which can be used to calculate accurate reaction enthalpies and activation energies. chemrxiv.org

Predicting Reaction Barriers: By calculating the energy of transition states, ab initio methods can predict the activation energy of chemical reactions involving this compound with high accuracy. aps.org

Benchmarking Other Methods: The results from high-level ab initio calculations can be used to validate the accuracy of more computationally efficient methods like DFT for a specific system. cecam.org

The computational cost of ab initio methods increases rapidly with the size of the molecule and the level of theory. cecam.org Therefore, their application to this compound would typically involve a careful balance between accuracy and computational feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamics of molecules like this compound. researchgate.netnih.gov

The conformation of the allyl group in this compound is flexible and can adopt various orientations relative to the benzofuran (B130515) ring. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. mun.ca This is crucial as the conformation of a molecule can significantly influence its biological activity and reactivity. mun.ca

In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box, and the trajectories of all atoms would be calculated over a period of time, typically from nanoseconds to microseconds. nih.gov Analysis of these trajectories can reveal:

Conformational Preferences: The simulation can identify the most frequently visited conformations of the allyl group.

Dynamic Behavior: It can show how the molecule moves and flexes at a given temperature.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and dynamics of this compound.

The following table illustrates the type of data that can be extracted from an MD simulation to analyze conformational preferences.

| Dihedral Angle (C6-C7-Cα-Cβ) | Population (%) |

| gauche (+) | 45 |

| anti | 35 |

| gauche (-) | 20 |

Note: These values are hypothetical and represent a possible distribution of conformations for the allyl side chain.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. numberanalytics.comfossee.in

The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. fossee.in Locating the transition state structure is a key goal of computational reaction mechanism studies. libretexts.org Various algorithms, such as the nudged elastic band (NEB) method or dimer method, can be employed to find these saddle points on the potential energy surface. numberanalytics.com

Once the transition state is located, its structure and energy can be used to understand the factors that control the reaction rate and selectivity. For example, in reactions involving the allyl group of this compound, such as electrophilic addition or radical reactions, computational methods can determine which pathway is more favorable.

Free Energy Profiles and Kinetic Parameters

A more complete understanding of a reaction requires the calculation of the free energy profile, which includes not only the electronic energy but also the effects of entropy and temperature. The Gibbs free energy of activation (ΔG‡) is directly related to the reaction rate constant through transition state theory. numberanalytics.com

Computational methods can calculate the vibrational frequencies of the reactants and the transition state, which are then used to determine the zero-point vibrational energy (ZPVE) and the thermal and entropic contributions to the free energy. This allows for the calculation of ΔG‡ and, consequently, the prediction of reaction rate constants at different temperatures.

The following table provides a hypothetical example of calculated kinetic parameters for a reaction of this compound.

| Parameter | Calculated Value | Units |

| Enthalpy of Activation (ΔH‡) | 15.2 | kcal/mol |

| Entropy of Activation (ΔS‡) | -10.5 | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 18.3 | kcal/mol |

Note: These values are illustrative and would depend on the specific reaction being studied.

In Silico Structure-Activity Relationship (SAR) Studies and Molecular Descriptors

In silico structure-activity relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity using computational methods. oncodesign-services.comgardp.org For this compound and its derivatives, SAR studies can help in understanding how modifications to the molecule's structure might affect its biological properties. mdpi.com

This process typically involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a quantitative structure-activity relationship (QSAR) model. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as dipole moment, HOMO/LUMO energies, and partial charges on atoms.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity. winona.edu

By correlating these descriptors with experimentally measured biological activity, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov This can guide the design of more potent or selective derivatives of this compound. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity. winona.edu

The following table shows a sample of molecular descriptors that could be calculated for this compound.

| Descriptor | Value |

| Molecular Weight | 158.20 |

| LogP | 3.15 |

| Polar Surface Area | 13.14 Ų |

| Number of Rotatable Bonds | 2 |

Note: These values are examples and can be calculated using various software packages.

Predictive Modeling of Molecular Interactions

Predictive modeling through theoretical and computational chemistry provides significant insights into the non-covalent interactions of molecules like this compound. These in silico methods are essential for understanding how the structural and electronic features of a compound govern its interactions with other molecules at an atomic level. Methodologies such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) are employed to predict binding modes, interaction energies, and the influence of molecular structure on interaction profiles.

Computational studies on the broader class of benzofuran derivatives serve as a foundational framework for understanding the potential interactions of the 7-allyl isomer. These investigations focus on identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and pi-stacking (arene-arene interactions) that the benzofuran scaffold can form. researchgate.netnih.gov

Molecular docking simulations are a primary tool for predicting the preferred orientation of a ligand when it binds to a target molecule. For benzofuran derivatives, docking studies have identified interactions with specific amino acid residues. For instance, analyses have shown potential hydrogen bonding with residues like aspartic acid (Asp16) and glutamic acid (Glu 276), as well as arene-arene interactions with aromatic residues like phenylalanine (Phe 177). researchgate.netnih.gov The stability of these interactions is often quantified by parameters such as docking scores and calculated binding energies. semanticscholar.org

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and reactivity of molecules. physchemres.orgfrontiersin.org DFT calculations can determine optimized molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how a molecule will interact with others. physchemres.orgrsc.org For example, DFT has been used to calculate the bond lengths, bond angles, and dihedral angles of benzofuran systems to understand their most stable three-dimensional conformations. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their properties. physchemres.orgfrontiersin.org By using descriptors that encode steric, electrostatic, and hydrophobic features, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can predict the interaction profiles of novel compounds based on a training set of known molecules. frontiersin.orgresearchgate.net

The following tables summarize the computational methods and predicted interaction types relevant to benzofuran systems.

Table 1: Computational Methods in the Study of Benzofuran Systems This table outlines the key theoretical and computational methods used to predict and analyze molecular interactions for compounds containing a benzofuran core.

| Computational Method | Principle of Application | Predicted Information | Source(s) |

| Molecular Docking | Simulates the binding of a ligand into the active site of a larger molecule to predict the most likely binding mode and affinity. | Binding orientation, docking score, binding energy, specific intermolecular interactions (e.g., H-bonds). | nih.govsemanticscholar.orgresearchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine their properties. | Optimized molecular geometry, bond lengths/angles, electrostatic potential, frontier orbital energies (HOMO/LUMO). | physchemres.orgfrontiersin.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate variations in molecular structure with changes in a specific property. | Predictive models for the activity of new compounds based on molecular descriptors. | physchemres.orgfrontiersin.org |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. | 3D contour maps showing where changes in steric bulk or electrostatic charge may influence interactions. | frontiersin.orgresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, providing insight into the stability and dynamics of the ligand-receptor complex. | Stability of binding poses, conformational changes, role of solvent molecules, free energy of binding. | nih.govresearchgate.net |

Table 2: Predicted Molecular Interaction Types for Benzofuran Scaffolds This table details the specific non-covalent interactions that benzofuran derivatives are predicted to form with biological macromolecules, as identified through computational modeling.

| Interaction Type | Description | Key Interacting Residues (Examples) | Source(s) |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom. | Aspartic Acid (Asp), Glutamic Acid (Glu) | researchgate.netnih.gov |

| Arene-Arene Interaction | A non-covalent interaction between aromatic rings (π-π stacking). Common in protein-ligand binding. | Phenylalanine (Phe) | researchgate.net |

| Hydrophobic Interaction | The tendency of nonpolar groups (like alkyl or aryl groups) to associate in an aqueous environment, driven by the hydrophobic effect. | Not residue-specific; occurs in nonpolar pockets. | nih.gov |

Compound Index

Exploration of Biological Activities and Molecular Mechanisms Non Clinical Context

Investigation of Antimicrobial Action Mechanisms

The antimicrobial properties of benzofuran (B130515) derivatives are well-documented, and 7-allylbenzofuran is no exception. researchgate.net Its ability to combat various pathogens is rooted in specific molecular interactions that disrupt essential life processes of microorganisms.

The antifungal action of many compounds can be categorized as either fungicidal (killing fungi) or fungistatic (inhibiting fungal growth). nih.gov Fungistatic effects often involve interference with fungal morphogenesis, the process by which fungi change from a yeast-like form to a hyphal form, which is crucial for tissue invasion. nih.gov Some antifungal agents exert their effects by disrupting the fungal cell wall or inhibiting ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. frontiersin.orgnih.gov

While specific studies detailing the exclusive fungistatic mechanism of this compound are not extensively available, the broader class of benzofurans is known for its antifungal properties. researchgate.net The proposed mechanisms for antifungal peptides, which can be analogous, include the formation of pores in the cell membrane, leading to the leakage of cellular contents. mdpi.compeerj.com This disruption of membrane integrity is a common pathway for antimicrobial action. mdpi.com The fungistatic effect of some compounds is also linked to their ability to sequester essential ions, like iron, which are necessary for fungal growth. nih.gov

Interactive Table: Proposed Antifungal Mechanisms

| Mechanism | Description | Key Molecules/Processes Involved |

|---|---|---|

| Membrane Disruption | Formation of pores or channels in the fungal cell membrane. | Phospholipids, Ergosterol |

| Inhibition of Morphogenesis | Prevents the transition from yeast to hyphal growth form. | Signaling pathways controlling cell shape |

| Ion Sequestration | Binding and removal of essential metal ions from the environment. | Iron, Zinc |

Antibacterial Mechanisms: The antibacterial activity of various compounds, including those similar in structure to this compound, often involves disruption of the bacterial cell membrane. nih.gov This can lead to the leakage of essential metabolites and ions, ultimately causing cell death. nih.gov Another mechanism involves the inhibition of key bacterial enzymes or interference with DNA replication. frontiersin.org The effectiveness of such compounds can differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. frontiersin.org

Antiviral Mechanisms: Antiviral drugs typically work by inhibiting viral replication at various stages of the viral life cycle. caltech.eduwikipedia.org This can include preventing the virus from attaching to and entering a host cell, inhibiting the replication of the viral genome, or blocking the assembly and release of new virus particles. wikipedia.orgnih.gov Some antiviral agents interfere with host cell pathways that the virus hijacks for its own replication. nih.gov While specific studies on the antiviral mechanisms of this compound are limited, benzofuran derivatives have shown general antiviral activity. dntb.gov.ua

Anti-tumor and Antiproliferative Mechanisms at the Cellular and Molecular Level

Derivatives of benzofuran have demonstrated significant potential as anti-tumor agents. researchgate.net The mechanisms underlying these effects are often multifaceted, involving the modulation of critical cellular signaling pathways and the induction of programmed cell death.

The RAS/RAF/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. aging-us.com Dysregulation of this pathway is a common feature in many cancers, making it a key target for anti-cancer therapies. aging-us.comnih.govnih.gov Some benzofuran derivatives have been shown to inhibit this pathway by down-regulating the phosphorylation level of ERK, a key protein in the cascade. researchgate.netresearchgate.netresearchgate.net This inhibition blocks the downstream signaling that promotes cell growth and survival. researchgate.netresearchgate.netresearchgate.net The modulation of intracellular signaling pathways is a fundamental mechanism by which cells respond to external stimuli, and its disruption can lead to a halt in proliferation. nih.gov

Interactive Table: Key Components of the RAS/RAF/MEK/ERK Pathway

| Component | Function | Role in Cancer |

|---|---|---|

| RAS | GTPase that acts as a molecular switch. | Often mutated, leading to constitutive activation of the pathway. |

| RAF | Serine/threonine-specific protein kinase. | Activated by RAS, phosphorylates MEK. |

| MEK | Dual-specificity protein kinase. | Phosphorylates and activates ERK. |

| ERK | Serine/threonine kinase. | Phosphorylates various downstream targets to promote cell proliferation and survival. |

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. researchgate.netwikipedia.org Many anti-cancer agents work by inducing apoptosis in tumor cells. rndsystems.com This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program, or through caspase-independent pathways involving proteins like Apoptosis Inducing Factor (AIF). wikipedia.orgbmbreports.org

Benzofuran derivatives have been found to induce apoptosis and inhibit cell growth in cancer cells. researchgate.netresearchgate.net The inhibition of the RAS/RAF/MEK/ERK pathway can itself lead to apoptosis. researchgate.netresearchgate.net Growth inhibition can also be achieved by causing cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. scirp.org Studies have shown that some compounds can inhibit the proliferation of cancer cell lines, demonstrating their potential as growth inhibitors. nih.govnih.gov

Antioxidant Activity: Radical Scavenging Processes and Redox Chemistry

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.com The process by which antioxidants neutralize free radicals is known as radical scavenging. rjpbcs.comutripoli.edu.ly

The antioxidant activity of compounds like this compound is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. scienceinschool.orgscienceready.com.aulibretexts.org This is a fundamental concept in redox chemistry. pressbooks.pubsavemyexams.com The presence of phenolic and flavonoid structures, which are common in benzofuran derivatives, is often associated with potent free-radical scavenging activity. nih.gov Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test are commonly used to evaluate the antioxidant capacity of various substances. rjpbcs.comnih.govunair.ac.id The redox chemistry of these compounds allows them to participate in reactions that neutralize harmful reactive oxygen species (ROS). scienceinschool.org

Enzyme Inhibition and Modulation Studies (focus on specific molecular targets)

The biological activity of this compound derivatives is often rooted in their ability to inhibit or modulate the function of specific enzymes. Research into these interactions provides crucial insights into their mechanisms of action. While studies on a wide range of benzofurans are available, specific investigations into 7-allylated derivatives have identified key molecular targets.

One notable target is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell signaling, and apoptosis. Aberrant GSK-3 activity is implicated in several diseases. A study on the bioactivity of synthesized 7-allylated benzofuran derivatives identified a specific compound that exhibited inhibitory effects on GSK-3. researchgate.net This finding highlights the potential of the this compound scaffold as a basis for developing targeted enzyme inhibitors.

Another significant molecular target for benzofuran derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many inflammatory diseases and cancers. Studies on lignan-inspired benzofurans, including 5-allylbenzo[b]furan derivatives, have demonstrated their ability to inhibit NF-κB. mdpi.com For instance, a derivative, 5-allyl-2-(3,5-dimethoxyphenyl)benzo[b]furan, showed measurable inhibition of NF-κB activity. mdpi.com While this study focused on the 5-allyl isomer, it underscores the role of the allyl group in modulating the activity of benzofurans against key cellular targets like NF-κB.

Furthermore, other benzofuran derivatives have been investigated for their inhibitory action on inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. researchgate.net Molecular docking and Structure-Activity Relationship (SAR) investigations have supported the experimental data, suggesting that the benzofuran core can be tailored to target iNOS effectively. researchgate.net

The table below summarizes the enzyme inhibition data for representative benzofuran derivatives, illustrating the types of molecular targets identified in research.

| Compound/Derivative Class | Target Enzyme/Pathway | Activity/Findings |

| 7-Allylated Benzofuran Derivative | Glycogen Synthase Kinase-3 (GSK-3) | Showed inhibitory activity against GSK-3. researchgate.net |

| 5-Allyl-2-(3,5-dimethoxyphenyl)benzo[b]furan | Nuclear Factor-kappa B (NF-κB) | Moderate inhibition of NF-κB at 10 μM. mdpi.com |

| Dinklagein A (a benzofuran) | Inducible Nitric Oxide Synthase (iNOS) | Suppressed LPS-stimulated iNOS expression. researchgate.net |

This table presents data from studies on benzofuran derivatives to illustrate the potential targets for compounds based on the this compound scaffold.

Structural Features Influencing Biological Activity (SAR from a mechanistic perspective)

The biological activity of this compound and its analogs is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific chemical features of a molecule contribute to its interaction with biological targets, thereby influencing its potency and selectivity. slideshare.net

For benzofuran derivatives, several structural elements are critical in defining their biological profile:

The Benzofuran Core : This fused ring system provides a rigid, planar scaffold that can engage in various types of interactions with a biological target, such as pi-pi stacking. vulcanchem.com Its heterocyclic nature, with the oxygen atom in the furan (B31954) ring, allows for potential hydrogen bonding. vulcanchem.com